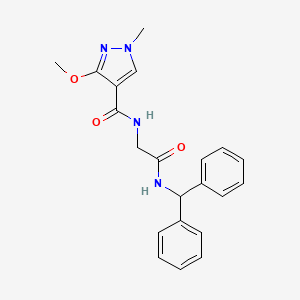

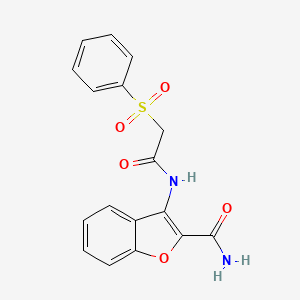

N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s role or function if it’s known .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what it can be converted into) or a product (what can be converted into it) .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, reactivity, and stability .Scientific Research Applications

Synthesis and Structural Insights

The research into compounds structurally related to N-(2-(benzhydrylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide often focuses on their synthesis and the unique structural properties they exhibit. For instance, studies have highlighted the synthesis of complex molecules and their crystalline structures, which form the basis for further chemical and pharmacological research. The intricate hydrogen-bonded dimer formations facilitated by N–H···O interactions and the role of π–π interactions and weak C–H···O hydrogen bonding showcase the compound's potential for forming stable molecular aggregates, an essential characteristic for drug design and material science applications (Kranjc et al., 2012).

Anticancer Potential

Research into derivatives of the pyrazole and related heterocyclic compounds has revealed potential anticancer activities. For instance, specific derivatives have been identified for their cytotoxic effects in various cancer cell lines, suggesting the therapeutic potential of these compounds in oncology. The modification of these molecules to enhance their cytotoxicity against cancer cells represents a promising area of cancer research (Bu et al., 2002).

Antimicrobial and Anti-inflammatory Applications

Several studies have synthesized and evaluated derivatives for antimicrobial and anti-inflammatory activities, demonstrating the compound's versatility in addressing different biological targets. The synthesis of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2- carboxamide derivatives and their significant antibacterial activity against various pathogens highlight the potential of these compounds in developing new antimicrobial agents. Similarly, the evaluation of in-vitro anti-inflammatory activities suggests the therapeutic value of these derivatives in managing inflammation-related conditions (Aytemir et al., 2003).

Molecular Docking and Biological Activity Studies

Advanced studies involving molecular docking and biological evaluation have further expanded the understanding of these compounds' mechanisms of action and potential as therapeutic agents. For example, molecular docking studies have identified promising anti-diabetic agents among synthesized derivatives, indicating their potential for intervention in metabolic diseases. Such research underscores the importance of structural analysis and computational biology in identifying new therapeutic uses for complex chemical compounds (Karrouchi et al., 2021).

Herbicidal and Antioxidant Activities

The exploration of pyrazole-4-carboxamide derivatives extends beyond pharmaceutical applications to include agrochemical potentials, such as herbicidal activities against various weeds, and antioxidant properties that could be beneficial in developing protective agents against oxidative stress. This broad spectrum of activity highlights the compound's versatile nature and the potential for diverse applications in both healthcare and agriculture (Ohno et al., 2004).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[2-(benzhydrylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-25-14-17(21(24-25)28-2)20(27)22-13-18(26)23-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,13H2,1-2H3,(H,22,27)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBSOZZHDPTFNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2473596.png)

![7-[Pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol](/img/structure/B2473598.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2473602.png)

![3-ethyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2473603.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2473604.png)